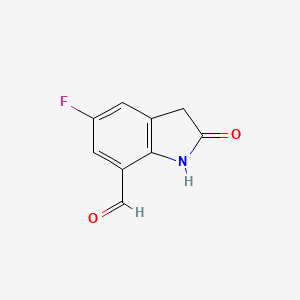

5-Fluoro-2-oxoindoline-7-carbaldehyde

Description

Contextualization within Indoline (B122111) Scaffold Chemistry

The indoline scaffold is a prominent structural motif found in a wide array of natural products and synthetic compounds with diverse biological activities. ekb.egresearchgate.netnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as a "privileged structure" in medicinal chemistry. nih.govrsc.org Its three-dimensional architecture allows for the precise orientation of functional groups to interact with biological targets such as enzymes and receptors. researchgate.net

The versatility of the indoline core is further enhanced by the introduction of various substituents. acs.org The incorporation of a fluorine atom, as seen in 5-Fluoro-2-oxoindoline-7-carbaldehyde, can significantly alter the molecule's physicochemical properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov

Significance of 7-Formyl-Substituted Oxindoles as Synthetic Intermediates

The presence of a formyl (aldehyde) group at the 7-position of the oxindole (B195798) ring system is of particular synthetic importance. Aldehydes are highly versatile functional groups that can participate in a wide range of chemical transformations. This reactivity allows chemists to readily introduce additional complexity and functionality to the molecule.

The formyl group in 7-formyl-substituted oxindoles can serve as a handle for various reactions, including:

Reductive amination: To introduce amine-containing side chains.

Wittig and related olefination reactions: To form carbon-carbon double bonds.

Aldol and similar condensation reactions: To create larger, more complex carbon skeletons. researchgate.net

Oxidation: To form a carboxylic acid group.

This synthetic flexibility makes 7-formyl-substituted oxindoles, including the 5-fluoro derivative, valuable intermediates for constructing diverse libraries of compounds for biological screening. researchgate.net

Overview of Academic Research Trajectories for Complex Chemical Scaffolds

The study of complex chemical scaffolds like this compound typically follows a well-defined trajectory in academic research. Initial efforts often focus on developing efficient and scalable synthetic routes to the core structure. rsc.orgnih.gov Once the scaffold is accessible, researchers explore its chemical reactivity, mapping out how different functional groups can be manipulated and elaborated.

A significant portion of the research is then directed towards the synthesis of derivatives and analogues, where the core scaffold is decorated with a variety of substituents. nih.govresearchgate.net These new compounds are often designed with a specific biological target in mind, guided by computational modeling and an understanding of structure-activity relationships. researchgate.net The ultimate goal is to identify compounds with potent and selective biological activity that could serve as leads for the development of new therapeutic agents or research tools. nih.gov

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| Appearance | Solid |

| IUPAC Name | 5-fluoro-2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde |

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO2 |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

5-fluoro-2-oxo-1,3-dihydroindole-7-carbaldehyde |

InChI |

InChI=1S/C9H6FNO2/c10-7-1-5-3-8(13)11-9(5)6(2-7)4-12/h1-2,4H,3H2,(H,11,13) |

InChI Key |

SMDSRDHRCYZIRP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)C=O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Oxoindoline 7 Carbaldehyde

Established Synthetic Pathways to the 2-Oxoindoline Core with Specific Functionalization

The synthesis of 5-Fluoro-2-oxoindoline-7-carbaldehyde typically involves a multi-step process that begins with the construction of the foundational 2-oxoindoline (or oxindole) ring, followed by the strategic introduction of the fluoro and carbaldehyde functionalities.

Strategies for Regioselective 7-Carbaldehyde Introduction

The introduction of a carbaldehyde group at the C7 position of the 2-oxoindoline ring is a critical step that requires high regioselectivity to avoid the formation of unwanted isomers. Several formylation methods can be theoretically applied to the electron-rich aromatic ring of the oxindole (B195798) system.

One of the most effective methods for the formylation of indoles and their derivatives is the Vilsmeier-Haack reaction . jk-sci.comwikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. jk-sci.comwikipedia.org For the synthesis of 2-oxoindoline-7-carbaldehyde derivatives, the N-protected 2-oxoindoline would be treated with the Vilsmeier reagent, leading to electrophilic aromatic substitution, preferentially at the ortho and para positions relative to the activating amino group of the indoline (B122111) ring. Directing groups on the nitrogen atom can be crucial for achieving high C7 selectivity.

Another classical approach is the Reimer-Tiemann reaction , which involves the reaction of a phenol (B47542) or an electron-rich heterocycle with chloroform (B151607) in a basic solution. mychemblog.comwikipedia.orglscollege.ac.in This method generates a dichlorocarbene (B158193) intermediate that acts as the electrophile. wikipedia.org While effective for ortho-formylation of phenols, its application to 2-oxoindolines for C7-formylation would require careful optimization of reaction conditions to control regioselectivity and avoid side reactions. lscollege.ac.in

More contemporary methods have also been explored for the C-H formylation of indoles. A notable example is the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source. This approach has been shown to be effective for the formylation of various positions on the indole (B1671886) core, including the C7 position. acs.org

| Formylation Method | Reagents | Key Features | Potential for C7-Selectivity |

| Vilsmeier-Haack | POCl₃, DMF | Mild conditions, widely applicable to electron-rich aromatics. jk-sci.comwikipedia.org | Can be influenced by N-protecting/directing groups. |

| Reimer-Tiemann | CHCl₃, Base (e.g., NaOH) | ortho-selective for phenols, proceeds via dichlorocarbene. mychemblog.comwikipedia.org | May require significant optimization for oxindoles. |

| Boron-Catalyzed | BF₃·OEt₂, Trimethyl Orthoformate | Modern approach, can provide access to various isomers. acs.org | Regioselectivity depends on substrate and conditions. |

Methodologies for Fluorination at the C5 Position of the Indoline Ring

The introduction of a fluorine atom at the C5 position of the 2-oxoindoline ring is typically achieved by starting with a pre-fluorinated precursor. A common and effective strategy involves the use of 4-fluoroaniline (B128567) as the starting material.

A well-established route to 5-fluoro-2-oxindole begins with the reaction of 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form 4-fluoroisonitrosoacetanilide. chemicalbook.com This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 5-fluoroisatin. The final step in this sequence is the reduction of the C3-carbonyl group of 5-fluoroisatin. A common method for this reduction is the Wolff-Kishner-Huang Minlon reduction, which utilizes hydrazine (B178648) hydrate in a high-boiling solvent. chemicalbook.com This sequence provides a reliable and high-yielding pathway to the 5-fluoro-2-oxindole core. chemicalbook.com

Exploration of Novel and Improved Synthetic Routes

The development of more efficient, selective, and sustainable methods for the synthesis of complex molecules like this compound is an ongoing area of research.

Chemo- and Regioselective Approaches to this compound Synthesis

Achieving high chemo- and regioselectivity is paramount in multistep syntheses. For the target molecule, this involves selectively formylating the C7 position without affecting other reactive sites and ensuring the fluorination occurs exclusively at the C5 position. The use of directing groups on the indoline nitrogen is a key strategy to control the regioselectivity of electrophilic aromatic substitution reactions like formylation.

Research into the chemo- and regioselective synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] has highlighted the utility of microwave irradiation and multicomponent reactions to control reaction outcomes. mdpi.comresearchgate.net While not directly applied to the synthesis of this compound, these principles of controlling selectivity through reaction conditions and substrate design are highly relevant.

Development of Sustainable and Atom-Economical Synthetic Procedures

Modern synthetic chemistry places a strong emphasis on the development of sustainable and atom-economical processes. benthamdirect.comresearchgate.netrsc.orgrsc.org This involves minimizing waste, reducing the number of synthetic steps, and utilizing catalysts over stoichiometric reagents.

For the synthesis of functionalized oxindoles, organocatalytic domino or one-pot reactions have emerged as a powerful, environmentally friendly approach. benthamdirect.comresearchgate.net These methods can construct complex chiral oxindole structures in a step- and atom-economical fashion. benthamdirect.comresearchgate.net The application of such principles to the synthesis of this compound could involve a convergent strategy where the fluorinated and formylated precursors are combined in a late-stage, one-pot reaction.

Furthermore, catalyst-free N-formylation techniques using CO₂ as a sustainable carbon source are being developed, which could offer a greener alternative to traditional formylation methods. nih.gov Radical-mediated C-H direct formylation of N-heteroarenes with methanol (B129727) also represents a highly atom-economical and environmentally friendly approach. rsc.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

A systematic approach to optimization involves screening various reaction conditions to identify those that provide the highest yield and purity of the desired product. For instance, in a formylation reaction, one might systematically vary the formylating agent, the acid catalyst or base, the solvent, and the temperature to maximize the regioselectivity for the C7 position.

The table below provides a hypothetical example of an optimization study for a generic C7-formylation step on a 5-fluoro-2-oxindole precursor.

| Entry | Formylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield of 7-formyl product (%) |

| 1 | POCl₃/DMF | - | Dichloromethane | 0 to rt | 45 |

| 2 | POCl₃/DMF | - | 1,2-Dichloroethane | 60 | 60 |

| 3 | Trimethyl Orthoformate | BF₃·OEt₂ | Dichloromethane | rt | 55 |

| 4 | Trimethyl Orthoformate | BF₃·OEt₂ | Neat | 50 | 75 |

| 5 | Dichloromethane | NaOH (phase transfer) | Water/CHCl₃ | 60 | 30 |

Reactivity Profiles and Mechanistic Investigations of 5 Fluoro 2 Oxoindoline 7 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group, due to the electrophilic nature of its carbonyl carbon, is expected to be a primary site of reactivity in 5-Fluoro-2-oxoindoline-7-carbaldehyde.

Nucleophilic Addition and Condensation Reactions

No studies detailing the nucleophilic addition or condensation reactions specifically involving the 7-carbaldehyde group of this compound have been reported. Such reactions would theoretically include the formation of acetals, imines, and cyanohydrins, or undergo aldol and Knoevenagel condensations. However, without experimental data, the specific conditions and outcomes of these reactions for this molecule are unknown.

Reactivity of the 2-Oxoindoline Core

The 2-oxoindoline core possesses several potential sites for chemical modification, including the aromatic ring, the amide N-H, and the carbonyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Indolinone Ring

There is no available research on the electrophilic or nucleophilic aromatic substitution reactions on the indolinone ring of this compound. The directing effects of the existing substituents (fluoro, amido, and formyl groups) would influence the regioselectivity of such reactions, but no specific examples have been published.

Reactions Involving the N-H and Carbonyl Groups

Investigations into the reactivity of the N-H and carbonyl groups of the 2-oxoindoline core of this compound, such as N-alkylation, N-acylation, or reactions at the C2-carbonyl, have not been described in the literature.

Mechanistic Elucidation of Key Chemical Transformations

As no specific chemical transformations for this compound have been reported, there are consequently no mechanistic studies available for this compound.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and energy changes associated with the chemical reactions of "this compound." Such studies provide quantitative data on reaction mechanisms, allowing for the optimization of reaction conditions and the prediction of product distributions.

Expected Reactivity and Hypothetical Studies:

The aldehyde functionality at the 7-position is expected to be the primary site of reactivity. It can participate in a wide range of reactions typical of aromatic aldehydes, including:

Nucleophilic Addition: Reactions with nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents), cyanide, and amines are anticipated. Kinetic studies of these reactions would likely involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis or NMR spectroscopy.

Condensation Reactions: Aldol-type and Knoevenagel condensations with active methylene compounds are plausible pathways for carbon-carbon bond formation. researchgate.netnih.gov Thermodynamic studies could determine the position of equilibrium for these reversible reactions.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The kinetics of these transformations would depend on the specific reagents and conditions employed.

A hypothetical kinetic study on the reaction of "this compound" with a nucleophile could involve the determination of the reaction order with respect to each reactant and the calculation of the rate constant (k) at different temperatures. This would allow for the determination of the activation energy (Ea) through the Arrhenius equation, providing insight into the energy barrier of the reaction.

Illustrative Data for a Hypothetical Reaction:

The following interactive table represents hypothetical kinetic data for the reaction of "this compound" with a generic nucleophile, illustrating the type of data that would be generated in such a study.

| Experiment | Initial [Aldehyde] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This is hypothetical data for illustrative purposes.

Thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, could be determined through calorimetry. The Gibbs free energy change (ΔG) would then indicate the spontaneity of the reaction. For instance, the solubility and thermodynamic parameters of the parent compound, 5-Fluoro-2-oxindole, have been studied in various solvents, providing a foundation for understanding its behavior in solution. researchgate.net

Computational Approaches to Transition State Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the reaction mechanisms of "this compound" at a molecular level. Transition state analysis, in particular, can elucidate the structures and energies of the high-energy intermediates that govern the rates of chemical reactions.

Methodologies:

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and predicting their reactivity. By employing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ), it is possible to:

Model Reactant, Product, and Transition State Geometries: The three-dimensional structures of all species along the reaction coordinate can be optimized.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides a theoretical value for the activation energy, which is directly related to the reaction rate.

Visualize Vibrational Frequencies: A key feature of a true transition state is the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Application to "this compound":

A computational study of a reaction involving "this compound," such as a nucleophilic addition to the aldehyde, would involve mapping the potential energy surface of the reaction. This would allow for the identification of the transition state and any intermediates. The calculated activation barriers for different possible pathways would help in predicting the most likely reaction mechanism.

For example, in the study of related heterocyclic systems, DFT calculations have been successfully used to investigate tautomerization and predict electronic properties. Such computational approaches could also be applied to understand the influence of the fluorine substituent on the reactivity of the aldehyde group in "this compound."

Hypothetical Transition State Analysis Data:

The following table presents hypothetical data from a DFT calculation on a reaction of "this compound," illustrating the insights that could be gained.

| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | - | - |

| Transition State | +15.2 | C-Nu: 2.15 | -350 |

| Product | -5.8 | C-Nu: 1.45 | - |

This is hypothetical data for illustrative purposes. 'Nu' represents a generic nucleophile.

Such computational studies, while not replacing experimental validation, can provide invaluable predictive insights into the reactivity of "this compound" and guide future experimental work.

Derivatization Strategies and Applications As a Chemical Scaffold for Complex Structures

Synthesis of Advanced Indoline (B122111) and Spirooxindole Derivatives

The presence of a reactive aldehyde and a modifiable indolinone core makes 5-Fluoro-2-oxoindoline-7-carbaldehyde a valuable precursor for a wide array of advanced derivatives.

Formation of Imines, Oximes, and Hydrazones

The aldehyde functionality at the 7-position of the 5-Fluoro-2-oxoindoline scaffold readily undergoes condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to yield the corresponding imines (Schiff bases), oximes, and hydrazones. These reactions are fundamental in medicinal chemistry for introducing diverse substituents and pharmacophores.

The general synthesis of these derivatives involves the reaction of this compound with the appropriate amine-containing reagent, often under mild acidic or basic conditions, to facilitate the dehydration process.

Table 1: Synthesis of Imines, Oximes, and Hydrazones from this compound

| Derivative | Reagent | General Reaction Conditions |

| Imines | Primary Amines (R-NH₂) | Mild acid catalysis, often with removal of water |

| Oximes | Hydroxylamine (NH₂OH) | Typically buffered conditions to control pH |

| Hydrazones | Hydrazine derivatives (R-NHNH₂) | Mild acid or base catalysis |

These derivatives are not merely synthetic intermediates but often exhibit significant biological activities themselves. For instance, hydrazone derivatives are known to possess a wide range of pharmacological properties.

Annulation Reactions Leading to Fused Heterocyclic Systems

The strategic positioning of the aldehyde group on the oxindole (B195798) ring allows for its participation in annulation reactions, leading to the formation of novel fused heterocyclic systems. These reactions involve the construction of a new ring fused to the indoline core, significantly increasing the structural complexity and providing access to new chemical space.

For example, the aldehyde can react with various bifunctional reagents in cyclocondensation reactions to build five-, six-, or seven-membered heterocyclic rings. These fused systems are of great interest in drug discovery as they often mimic the core structures of natural products and exhibit potent biological activities. The specific nature of the fused ring can be tailored by the choice of the reaction partner.

Strategic Functionalization of the Aldehyde and Indolinone Moieties

Beyond simple derivatization, both the aldehyde and the indolinone components of this compound can be strategically functionalized to introduce a variety of chemical entities. The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as a handle for olefination reactions like the Wittig reaction, thereby enabling the introduction of a wide range of carbon-based substituents.

Simultaneously, the indolinone core offers several sites for modification. The nitrogen atom can be alkylated or acylated, and the C3-position can be functionalized through various reactions, a common strategy in the synthesis of spirooxindole derivatives. This dual reactivity allows for a high degree of control over the final molecular architecture.

Integration into Multi-Component Reactions for Molecular Diversity Generation

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. nih.govbeilstein-journals.org this compound is an excellent candidate for participation in MCRs due to its reactive aldehyde group.

By incorporating this scaffold into well-established MCRs such as the Ugi, Passerini, or Biginelli reactions, vast libraries of structurally diverse compounds can be generated efficiently. nih.gov For example, in a Ugi-type reaction, this compound could react with an amine, an isocyanide, and a carboxylic acid to produce complex peptidomimetic structures incorporating the fluorinated oxindole motif. This approach is highly valued in drug discovery for its ability to quickly generate a multitude of novel compounds for biological screening.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Fluoro 2 Oxoindoline 7 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

For 5-Fluoro-2-oxoindoline-7-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons, the N-H proton of the lactam, the aldehyde proton, and the CH₂ group. The fluorine atom at the C-5 position and the aldehyde at C-7 will significantly influence the chemical shifts of the adjacent aromatic protons (H-4 and H-6) through electronic effects and introduce complex spin-spin coupling patterns. The aldehyde proton would appear as a singlet far downfield, typically in the 9-10 ppm range.

The ¹³C NMR spectrum would complement this by showing signals for each of the nine carbon atoms. The carbonyl carbons of the lactam (C-2) and the aldehyde (C-7a) would be the most deshielded, appearing at the low-field end of the spectrum. The C-F bond would result in a large one-bond coupling constant (¹Jcf) for C-5, a characteristic feature confirming the fluorine substitution.

Predicted ¹H and ¹³C NMR Chemical Shifts The following data are predicted based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted Correlations |

| NH | ~8.0-9.0 (broad s) | - | HMBC to C2, C7a, C3 |

| C2 | - | ~175-180 | HMBC from NH, H3 |

| C3 | ~3.6 (s, 2H) | ~35-40 | HSQC to H3; HMBC to C2, C3a, C4 |

| C3a | - | ~125-130 | HMBC from H3, H4 |

| C4 | ~7.0-7.2 (d) | COSY with H6 (long range); HMBC to C3, C5, C7a | |

| C5 | - | HMBC from H4, H6 | |

| C6 | ~7.4-7.6 (d) | COSY with H4 (long range); HMBC to C5, C7, C7a | |

| C7 | - | ~130-135 | HMBC from H6, Aldehyde H |

| C7a | - | ~145-150 | HMBC from NH, H4, H6 |

| Aldehyde | ~9.8-10.0 (s, 1H) | ~190-195 | HMBC to C7 |

While 1D NMR provides initial data, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be expected between the aromatic protons H-4 and H-6, confirming their connectivity on the benzene (B151609) ring, albeit likely a weak, long-range (⁴J) coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH₂ group (C-3) and the aromatic CH groups (C-4, C-6) by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the N-H proton to the lactam carbonyl (C-2) and the quaternary carbons C-3a and C-7a; the aldehyde proton to C-7; and the methylene protons (H-3) to C-2 and C-3a. These correlations would confirm the substitution pattern on the oxoindoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show a spatial correlation between the aldehyde proton and the H-6 aromatic proton, helping to establish the preferred orientation of the aldehyde group relative to the ring.

For analyzing the compound in its crystalline powder form, solid-state NMR (ssNMR) is a powerful tool. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like crystal packing and polymorphism. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment that would provide chemical shift information analogous to solution-state ¹³C NMR but with potential peak splitting or broadening due to different molecular conformations or packing arrangements within the crystal lattice. This can be particularly useful for identifying and characterizing different polymorphic forms of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₉H₆FNO₂), the calculated exact mass allows for unambiguous formula confirmation.

Predicted HRMS Data

| Parameter | Value | Comment |

|---|---|---|

| Molecular Formula | C₉H₆FNO₂ | |

| Calculated Exact Mass [M+H]⁺ | 180.0455 | For Electrospray Ionization (ESI) in positive mode |

In addition to accurate mass, HRMS coupled with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that further corroborate the proposed structure. Upon collision-induced dissociation, the molecular ion would be expected to fragment in predictable ways. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules.

Predicted Major Fragmentation Pathways

Loss of CO: A characteristic fragmentation of lactams and carbonyl compounds, leading to a fragment ion of [M-CO+H]⁺.

Loss of CHO: Cleavage of the aldehyde group, resulting in a fragment ion of [M-CHO+H]⁺.

Combined Losses: Sequential losses, such as the loss of both CO and the aldehyde radical.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. The two techniques are often complementary due to different selection rules. spectroscopyonline.comnih.gov

For this compound, the spectra would be dominated by several key vibrations:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the lactam N-H bond.

C=O Stretches: Two distinct carbonyl stretching bands would be expected. The lactam (amide) carbonyl typically appears around 1680-1720 cm⁻¹, while the aromatic aldehyde carbonyl would be found at a slightly lower frequency, around 1670-1700 cm⁻¹, due to conjugation with the aromatic ring.

Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region, characteristic of an aryl-fluorine bond.

Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3200-3400 | Weak |

| C-H (Aromatic) | Stretch | 3000-3100 | Strong |

| C=O (Lactam) | Stretch | 1680-1720 | Medium |

| C=O (Aldehyde) | Stretch | 1670-1700 | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Strong |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

While no public crystal structure for this compound is currently available in crystallographic databases, a successful analysis would yield a detailed structural model. uiowa.educam.ac.ukcam.ac.uk The analysis would confirm the planarity of the oxoindoline ring system and provide the exact orientation of the aldehyde and fluorine substituents.

Furthermore, the crystal structure would reveal the intermolecular interactions that govern the crystal packing. It is highly probable that the molecules would form hydrogen-bonded dimers or chains in the solid state, with the lactam N-H group acting as a hydrogen bond donor and the lactam or aldehyde carbonyl oxygen acting as an acceptor. These non-covalent interactions are critical to understanding the physical properties of the compound, such as its melting point and solubility.

Computational and Theoretical Investigations into 5 Fluoro 2 Oxoindoline 7 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Fluoro-2-oxoindoline-7-carbaldehyde at the molecular level. These calculations offer a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311++G**, are instrumental in determining its most stable three-dimensional conformation. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. These geometric parameters are crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interaction with other molecules.

In a representative study on related oxindole (B195798) derivatives, DFT calculations at the B3LYP/6-311++G** level of theory were used to obtain optimized geometries. semanticscholar.org The stability of the molecule is assessed by calculating its total electronic energy. Lower energy values correspond to more stable conformations. Furthermore, thermochemical quantities derived from these calculations, such as enthalpy and Gibbs free energy, provide insights into the thermodynamic feasibility of the molecule's formation and its stability under different conditions.

Table 1: Representative Calculated Thermochemical and Reactivity Parameters for an Oxindole Derivative

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -1058.45 |

| Enthalpy (Hartree) | -1058.12 |

| Gibbs Free Energy (Hartree) | -1058.20 |

| Dipole Moment (Debye) | 3.54 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -2.33 |

| HOMO-LUMO Gap (eV) | 3.88 |

Note: Data is illustrative and based on findings for a substituted oxindole derivative. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring system, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is expected to be centered on the electron-deficient carbonyl group and the carbaldehyde substituent, highlighting these sites as susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to be reactive. In silico studies on similar oxindole derivatives have shown that substitutions on the oxindole ring can modulate this energy gap, thereby tuning the molecule's reactivity. semanticscholar.org For instance, the introduction of an electron-withdrawing fluorine atom and a carbaldehyde group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

In Silico Modeling of Reaction Mechanisms and Catalysis

Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions. These methods allow for the exploration of reaction pathways and the factors that control them.

Potential Energy Surface (PES) mapping is a computational technique used to visualize the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can identify the most likely reaction pathways. This involves locating transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima.

For example, in studying the 1,3-dipolar cycloaddition reactions of oxindole-based compounds, computational methods have been used to determine the energies of reactants, transition states, and products. nih.gov This information reveals whether a reaction is likely to proceed and which stereochemical or regiochemical outcome is favored. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational chemistry can account for these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. orientjchem.org

Studies on oxindole derivatives have utilized PCM to investigate how different solvents affect their free energy of solution. orientjchem.org These calculations can predict how the electrostatic interactions between the solute (this compound) and the solvent influence the stability of reactants, transition states, and products. For polar molecules like this compound, polar solvents are generally found to stabilize charged or highly polar transition states, potentially accelerating the reaction. The negative free energy values obtained in such studies suggest that the dissolution process is thermodynamically feasible. orientjchem.org

Table 2: Representative Solvation Analysis Data for an Oxindole Derivative

| Solvent | Dielectric Constant | Electrostatic Energy (kcal/mol) | Repulsive Energy (kcal/mol) | Dispersive Energy (kcal/mol) | Cavitation Energy (kcal/mol) | Free Energy of Solution (kcal/mol) |

|---|---|---|---|---|---|---|

| Water | 78.39 | -10.5 | 5.2 | -8.1 | 10.3 | -3.1 |

| Ethanol | 24.55 | -8.7 | 4.8 | -7.5 | 9.5 | -1.9 |

| Acetone | 20.70 | -8.2 | 4.6 | -7.2 | 9.1 | -1.7 |

| Dichloromethane | 8.93 | -6.5 | 4.1 | -6.8 | 8.5 | -0.7 |

| Toluene | 2.38 | -3.2 | 3.5 | -6.1 | 7.8 | 2.0 |

Note: This data is illustrative and based on a study of oxindole derivatives using a polarizable continuum model. orientjchem.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are also invaluable for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural characterization of newly synthesized compounds. For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of this compound. These calculations can predict the wavelengths of maximum absorption and the corresponding electronic transitions.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions. While there can be systematic errors in the calculated frequencies, they can often be corrected using empirical scaling factors, leading to excellent agreement with experimental data. rsc.org Such computational studies on related indole (B1671886) and azaindole systems have demonstrated the reliability of these predictive methods. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-oxoindoline-7-carbaldehyde, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via formylation of 5-fluoro-2-oxoindoline intermediates using Vilsmeier-Haack conditions (POCl₃/DMF) . Key steps include:

- Precursor preparation : Start with 5-fluoroindole derivatives, as described for structurally related fluorinated indoles .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield optimization : Adjust stoichiometry of formylating agents and reaction time (typically 6–12 hours at 0–5°C) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO confirms the aldehyde proton (δ ~9.8–10.2 ppm) and fluorinated indoline backbone. Compare with reference data for 7-substituted indoles .

- FT-IR : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aldehyde C–H vibrations (~2820 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to validate molecular ion [M+H]⁺ (calculated for C₉H₅FNO₂: 178.0372) .

Q. How does the aldehyde group in this compound influence its stability under varying pH conditions?

- Methodological Answer :

- Stability assay : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.

- Findings : The aldehyde group is prone to oxidation at pH >10, forming the corresponding carboxylic acid. Stabilize acidic solutions (pH 4–6) with inert atmospheres (N₂) to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictory data in the compound’s reactivity with nucleophiles across different solvents?

- Methodological Answer :

- Controlled kinetic studies : Compare reaction rates of the aldehyde with amines (e.g., benzylamine) in polar aprotic (DMF) vs. protic (MeOH) solvents. Use ¹H NMR to track imine formation.

- Insights : Protic solvents stabilize intermediates via hydrogen bonding, accelerating reactivity. Discrepancies may arise from solvent-dependent tautomerization of the oxoindoline ring .

- Validation : Cross-reference with computational studies (DFT) to model solvent effects on transition states .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (FMOs).

- Key observation : The electron-withdrawing fluoro and carbonyl groups direct nucleophilic attacks to the C3 position of the indoline ring. Validate with experimental data from Diels-Alder reactions .

Q. What experimental designs address low reproducibility in pharmacological assays involving this compound?

- Methodological Answer :

- Standardized protocols : Pre-equilibrate assay buffers (e.g., PBS) to 37°C and use fresh DMSO stock solutions (<1% v/v) to avoid aggregation.

- Troubleshooting : If IC₅₀ values vary, confirm target binding via SPR (surface plasmon resonance) and rule out off-target effects using knockout cell lines .

- Data normalization : Include internal controls (e.g., reference inhibitors) in each assay plate to minimize batch effects .

Methodological Guidelines

- Data Reporting : Include raw spectral data (NMR, MS) in appendices, with processed results in the main text .

- Error Analysis : Quantify uncertainties in synthetic yields (±3%) and pharmacological data (95% confidence intervals) using triplicate experiments .

- Literature Comparison : Cross-validate findings with structurally analogous compounds (e.g., 7-fluoroindole-3-carboxaldehyde) to identify trends in reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.